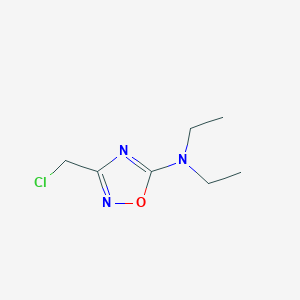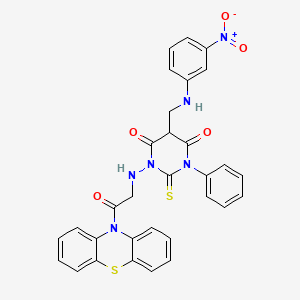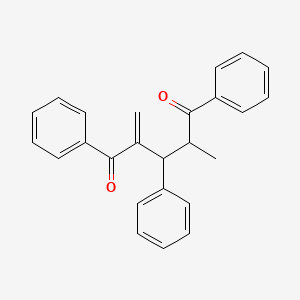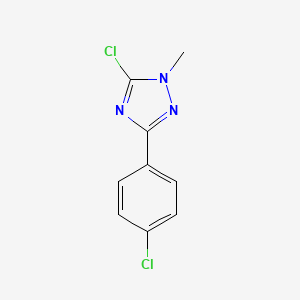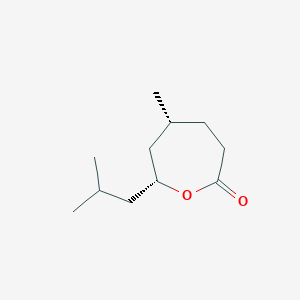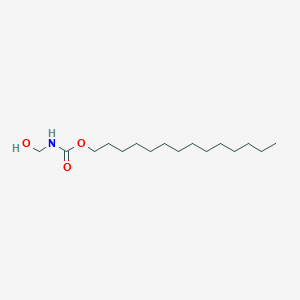
Tetradecyl (hydroxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecyl (hydroxymethyl)carbamate is a compound belonging to the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields due to their stability and ability to form hydrogen bonds. This compound, in particular, has applications in medicinal chemistry, agriculture, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetradecyl (hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tetradecyl alcohol with isocyanates under mild conditions. Another method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . Additionally, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecyl (hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carbamate oxides.
Reduction: Reduction reactions can convert the carbamate into amines or alcohols.
Substitution: Substitution reactions often involve the replacement of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tetradecyl (hydroxymethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of tetradecyl (hydroxymethyl)carbamate involves its ability to form stable carbamate bonds with target molecules. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The compound’s ability to penetrate cell membranes and form hydrogen bonds with target proteins enhances its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Tetradecyl sulfate
- Tetradecylamine
- Tetradecyl alcohol
Uniqueness
Tetradecyl (hydroxymethyl)carbamate is unique due to its specific functional groups, which provide a balance of hydrophobic and hydrophilic properties. This balance allows it to interact effectively with both lipid membranes and aqueous environments, making it versatile in various applications. Additionally, its stability and ease of synthesis further distinguish it from other similar compounds .
Propiedades
Número CAS |
188743-70-6 |
|---|---|
Fórmula molecular |
C16H33NO3 |
Peso molecular |
287.44 g/mol |
Nombre IUPAC |
tetradecyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16(19)17-15-18/h18H,2-15H2,1H3,(H,17,19) |
Clave InChI |
SSOLAKZDLZVCAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


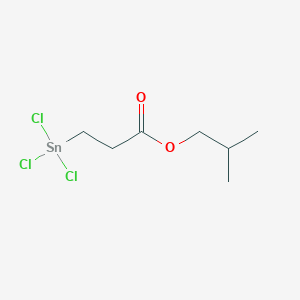
![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)
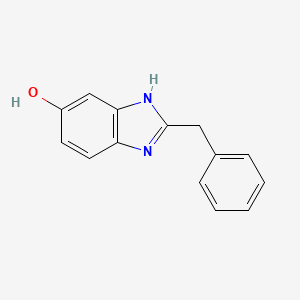
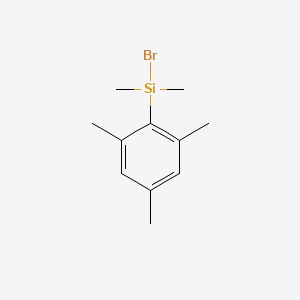
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
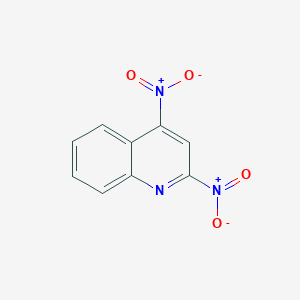
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)
